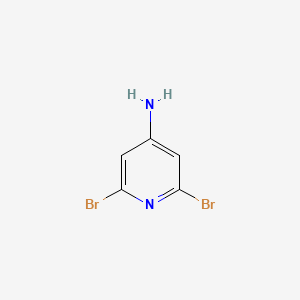

2,6-Dibromopyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZVUOMTODHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555745 | |

| Record name | 2,6-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39771-34-1 | |

| Record name | 2,6-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromopyridin-4-amine: Properties, Structure, and Applications

Abstract: This document provides a comprehensive technical overview of 2,6-Dibromopyridin-4-amine, a key heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, structural identifiers, and spectroscopic data. Furthermore, this guide explores its reactivity, particularly in cross-coupling reactions, and presents relevant experimental protocols. The applications of this compound as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are discussed, along with essential safety and handling information. This paper is intended for researchers, chemists, and professionals in the field of drug development and material science.

Introduction

This compound, also known as 4-Amino-2,6-dibromopyridine, is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring with two reactive bromine substituents and a nucleophilic amino group, allows for a wide range of chemical transformations.[1] This unique functionality makes it an invaluable precursor for constructing more complex molecules. Consequently, it is extensively utilized in medicinal chemistry for the development of novel therapeutic agents, in the agricultural sector for creating new herbicides and fungicides, and in material science for synthesizing specialty polymers and electronic materials.[1]

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized below, providing essential data for laboratory and research applications.

Structural Identifiers

The compound is unambiguously identified by the following structural and registry information.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 39771-34-1[1][2][3][4] |

| Molecular Formula | C₅H₄Br₂N₂[1][2][4] |

| SMILES | C1=C(C=C(N=C1Br)Br)N[2] |

| InChI | InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)[2] |

| InChIKey | NTFZVUOMTODHRO-UHFFFAOYSA-N[2] |

Physicochemical Properties

Quantitative physical and chemical data for this compound are presented in the table below.

| Property | Value |

| Molecular Weight | 251.91 g/mol [1][2][4] |

| Exact Mass | 249.874115 Da[4] |

| Appearance | Light yellow to off-white crystalline powder[1] |

| Melting Point | 200-214 °C[1][5] |

| Boiling Point | 373.7 °C at 760 mmHg (Predicted)[4][6] |

| Density | ~2.1 g/cm³ (Predicted)[4][6] |

| pKa | 0.80 ± 0.50 (Predicted)[6] |

| XLogP3 | 2.2[2][4] |

| Polar Surface Area | 38.9 Ų[2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (400 MHz, Chloroform-d): δ ppm 6.68 (s, 2H), 4.33 (br. s., 2H).[7]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The two bromine atoms at the C2 and C6 positions are excellent leaving groups, making them prime sites for metal-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of various substituents.

Key reactions involving this scaffold include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[8]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, introducing alkynyl moieties that can serve as pharmacophores or synthetic handles.[8]

The presence of the 4-amino group provides another site for functionalization and modulates the electronic properties of the pyridine ring. This versatility allows medicinal chemists to generate large libraries of novel compounds for drug discovery programs.[8]

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol: Selective Mono-amination of 2,6-Dibromopyridine

The selective amination of the 2,6-dibromopyridine core is a fundamental step in building more complex derivatives. The following is a general method adapted from literature for achieving high selectivity.[9]

Materials:

-

2,6-Dibromopyridine (1 equivalent)

-

Primary or secondary amine (6 equivalents)[9]

-

Deionized water (solvent)

-

Microwave synthesizer vials

Procedure:

-

To a microwave vial, add 2,6-dibromopyridine (1 equiv.) and deionized water.

-

Add the desired amine (6 equiv.).[9]

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture for approximately 2.5 hours at a temperature between 150-205 °C.[9] Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent.

-

The crude product is purified, typically via distillation or column chromatography, to yield the mono-aminated product.[9]

Note: For di-amination, the addition of a base such as K₂CO₃ and a catalyst system like CuI/DMPAO is generally required.[9]

Conceptual Workflow: Synthesis of 4-Amino-2,6-dihalopyridines

The synthesis of 4-amino-2,6-dihalopyridines often follows a multi-step pathway starting from the parent dihalopyridine. This logical workflow is based on the reported synthesis of the analogous 4-amino-2,6-dichloropyridine.[10][11]

Caption: Conceptual workflow for synthesizing 4-amino-2,6-dihalopyridines.

Applications in Research and Development

This compound is a valuable building block across several industries due to its versatile reactivity.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1] A notable example is its use as a precursor in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist developed for the acute treatment of migraine.[8]

-

Agricultural Chemicals: The compound is employed in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection and improved yields.[1]

-

Material Science: In material science, it serves as a monomer or precursor for specialty polymers and dyes, where it can enhance properties like thermal stability and chemical resistance.[1] It has also found applications in the production of electronic materials, including advanced semiconductors and conductive polymers.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards as classified under the Globally Harmonized System (GHS).

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2][4] |

| H318 / H319 | Causes serious eye damage / irritation[2] |

| H335 | May cause respiratory irritation[2][4] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[3][12]

-

Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3][12] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1][3][5][6]

-

Disposal: Dispose of the chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its utility as a versatile building block for creating diverse and complex molecular architectures solidifies its importance in the fields of drug discovery, agrochemical research, and material science. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for leveraging its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. echemi.com [echemi.com]

- 5. 39771-34-1 this compound AKSci J96596 [aksci.com]

- 6. 39771-34-1 CAS MSDS (4-Amino-2,6-dibromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Amino-2,6-dibromopyridine | 39771-34-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Technical Guide: 2,6-Dibromopyridin-4-amine - A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromopyridin-4-amine, a pivotal chemical intermediate in the synthesis of complex molecules for pharmaceutical and research applications. This document details its chemical and physical properties, provides a robust synthesis protocol, and includes available spectroscopic data for characterization. Furthermore, it explores its significant role in drug development by examining its use as a key precursor to the migraine therapeutic, Lasmiditan, and elucidates the associated signaling pathway.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms and an amino group on a pyridine ring, offers multiple reactive sites for the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 39771-34-1 |

| Molecular Formula | C₅H₄Br₂N₂ |

| Molecular Weight | 251.91 g/mol |

| Appearance | Solid |

| Melting Point | 210-214 °C |

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reduction of a nitropyridine precursor. This multi-step process begins with the precursor 2,6-Dibromopyridine and proceeds through oxidation and nitration to yield 2,6-dibromo-4-nitropyridine 1-oxide, which is then reduced to the final product.[2][3]

Experimental Protocol: Reduction of 2,6-dibromo-4-nitropyridine 1-oxide

This protocol outlines the final reduction step to yield this compound.[3]

Materials:

-

2,6-dibromo-4-nitropyridine 1-oxide (1.68 g, 5.64 mmol)

-

Iron powder (1.26 g, 22.56 mmol)

-

Acetic acid (16 mL)

-

Water

-

Ethyl acetate

-

Saturated aqueous potassium carbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid is prepared in a suitable reaction vessel and cooled to 0 °C with stirring.

-

Iron powder is slowly added to the cooled solution.

-

The reaction mixture is then stirred continuously for 1 hour at room temperature.

-

Upon completion of the reaction, water and ethyl acetate are added to the mixture for extraction.

-

The organic layer is separated and washed sequentially with water, saturated aqueous potassium carbonate solution, and brine.

-

The washed organic layer is dried with anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield 2,6-dibromo-4-aminopyridine as a white solid.

Yield: 1.35 g (96%)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ ppm: 4.33 (br. s., 2H, NH₂), 6.68 (s, 2H, Ar-H) | [3] |

| Mass Spec (LRMS) | m/z: 251/253/255 (M+1)⁺ | [3] |

| ¹³C NMR | Experimental data not readily available in the searched literature. | |

| Infrared (IR) | Experimental data not readily available in the searched literature. |

Applications in Drug Development: A Precursor to Lasmiditan

This compound serves as a critical starting material in the synthesis of various pharmaceutical agents. A notable example is its role in the production of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.

The synthesis of Lasmiditan from 2,6-dibromopyridine derivatives showcases the utility of this chemical scaffold in constructing complex, biologically active molecules. The core pyridine structure is elaborated through a series of reactions, including nucleophilic aromatic substitution and amide bond formation, to yield the final drug product.

Signaling Pathway: Mechanism of Action of Lasmiditan

Lasmiditan exerts its therapeutic effect by acting as a selective agonist for the serotonin 5-HT1F receptor. This receptor is located on trigeminal neurons, and its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator in the pathophysiology of migraine. By reducing CGRP release, Lasmiditan dampens the inflammatory cascade and nociceptive signaling within the trigeminal nervous system, thereby alleviating migraine pain.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry, with demonstrated importance in the field of drug development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of novel compounds with therapeutic potential. The successful application of this building block in the synthesis of Lasmiditan underscores its significance in the ongoing search for new and effective treatments for neurological disorders. This guide provides essential technical information to support researchers in the synthesis, characterization, and application of this important chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2,6-Dibromopyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide combines information from structurally related molecules with detailed, adaptable experimental protocols to empower researchers to determine precise solubility and stability profiles.

Physicochemical Properties

This compound is a solid at room temperature with the following computed and observed properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Melting Point | 210-214 °C | [2] |

| Appearance | Solid | [2] |

| XLogP3 | 2.2 | [1] |

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Solvent | Inferred Qualitative Solubility |

| Aqueous | Water | Low to Insoluble |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Soluble |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble |

| Ethers | Tetrahydrofuran | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |

| Esters | Ethyl Acetate | Slightly Soluble |

| Hydrocarbons | Toluene, Hexane | Insoluble to Sparingly Soluble |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL or other desired units.

-

Alternatively, the concentration of the filtered supernatant can be determined by a validated analytical method such as HPLC-UV.

Workflow for Solubility Determination

Stability Profile

Specific stability data for this compound is not extensively documented. However, studies on related aminopyridines and halogenated aromatic compounds suggest potential degradation pathways.[6][7][8] Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Table 2: Inferred Stability Profile and Recommended Stress Conditions

| Condition | Stress Agent | Recommended Conditions | Potential Degradation |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60 °C | Potential for hydrolysis or de-bromination, though likely to be relatively stable. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60 °C | Potential for hydrolysis of the amine or displacement of bromine. |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Oxidation of the amino group or the pyridine ring, potentially leading to N-oxides or ring-opened products.[6] |

| Thermal | Dry Heat | > 60 °C | Decomposition at elevated temperatures. |

| Photostability | UV/Visible Light (ICH Q1B) | Solid and in solution | Photodegradation is a likely pathway for aminopyridines and brominated aromatics.[9][10] |

Experimental Protocols for Forced Degradation Studies

These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

-

Expose the solutions to the stress conditions outlined below. A control sample protected from stress should be analyzed concurrently.

-

Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

-

Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Specific Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final acid concentration of 0.1 M. Heat as required. Neutralize the sample before analysis.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final base concentration of 0.1 M. Heat as required. Neutralize the sample before analysis.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Workflow for Stability Testing

References

- 1. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Amino-2,6-dichloropyridine CAS#: 2587-02-2 [m.chemicalbook.com]

- 5. 4-Amino-2,6-dichloropyridine | 2587-02-2 [m.chemicalbook.com]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Hazards and Safety Precautions for 2,6-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2,6-Dibromopyridin-4-amine (CAS No: 39771-34-1). The information is intended to support safe laboratory practices for research, development, and drug discovery applications.

Chemical and Physical Properties

This compound is a solid heterocyclic building block commonly used in medicinal chemistry and organic synthesis.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Br₂N₂ | [3] |

| Molecular Weight | 251.91 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 205-214 °C | [2][4] |

| Boiling Point | 373.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications from multiple sources indicate several primary hazards.[3][5]

GHS Hazard Statements:

Some sources also report the following, indicating a need for significant caution[3]:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

Signal Word: Warning or Danger[3][4]

Pictograms:

Toxicological Data

Comprehensive toxicological data for this compound is limited, and many sources state that its properties have not been thoroughly investigated.[5] However, data from structurally related aminopyridines can provide an indication of potential toxicity.

| Compound | Test | Species | Route | Value | Source(s) |

| 4-Aminopyridine | LD50 | Rat | Oral | 20 mg/kg | |

| 2,6-Diaminopyridine | LD50 | Rat | Oral | 50-300 mg/kg | [6] |

Note: This data is for related compounds and should be used for guidance only. The toxicity of this compound itself has not been fully determined. Assume it is highly toxic and handle with appropriate precautions.

Role in Drug Discovery and Relevant Signaling Pathways

While this compound is not typically an active pharmaceutical ingredient itself, its aminopyridine scaffold is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[7][8] The amino group can form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, while the bromine atoms serve as versatile handles for introducing other molecular fragments via cross-coupling reactions to enhance potency and selectivity.[8][9]

Derivatives of similar aminopyridines have been shown to inhibit various kinases, such as Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are involved in inflammatory and cell signaling pathways.[10][11]

Below is a generalized diagram representing a kinase signaling cascade that can be targeted by inhibitors synthesized from aminopyridine scaffolds.

Caption: Kinase signaling pathway and point of inhibition.

Experimental Protocols and Safety Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Mandatory Personal Protective Equipment (PPE).

Safe Handling and Weighing Protocol

This workflow should be conducted within a certified chemical fume hood.

-

Preparation: Ensure the chemical fume hood is operational. Have waste containers, spill kits, and all necessary equipment ready inside the hood.

-

Don PPE: Wear all required PPE as specified in section 5.1.

-

Weighing:

-

Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid compound on an analytical balance.

-

Alternatively, place the balance inside the fume hood.

-

Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

-

Dissolving:

-

In the fume hood, add the solvent to the vessel containing the weighed solid.

-

Ensure the vessel is appropriately sized to avoid splashes.

-

Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.

-

-

Post-Handling:

-

Clean all equipment used.

-

Wipe down the work surface in the fume hood.

-

Properly dispose of all contaminated materials (gloves, wipes) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the lab.

-

Spill and Decontamination Protocol

A logical workflow for responding to a spill is outlined below.

Caption: Logical workflow for spill response.

Decontamination Steps:

-

For a small, dry spill, gently cover with an absorbent material from a chemical spill kit.

-

Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

-

Place all cleaning materials into the hazardous waste container.

-

For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5] Recommended storage is at 2-8°C under an inert atmosphere.[5]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[5]

References

- 1. 4-Amino-2,6-dibromopyridine | 39771-34-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 39771-34-1 this compound AKSci J96596 [aksci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Therapeutic Scaffold: A Technical Guide to the Discovery and First Synthesis of Substituted Diaminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among its myriad derivatives, substituted diaminopyridines have emerged as a class of compounds with profound and diverse biological activities. From their early exploration as pioneering antibacterial agents to their contemporary roles in treating neurological disorders and cancer, the journey of diaminopyridines is a testament to the power of rational drug design and synthetic innovation. This technical guide provides an in-depth exploration of the seminal discoveries and first syntheses of substituted diaminopyridines, offering a valuable resource for researchers engaged in the ongoing development of novel therapeutics based on this versatile core.

The Pioneering Era: Rational Drug Design and the Rise of Diaminopyrimidines

The conceptual seeds for the development of biologically active diaminopyridines were sown in the groundbreaking work of George H. Hitchings and Gertrude B. Elion. Their pioneering research in the 1940s and 50s revolutionized drug discovery by introducing the concept of "rational drug design".[1][2] Instead of the prevailing trial-and-error approach, they hypothesized that by understanding the metabolic pathways of pathogens, one could design molecules that would act as antimetabolites, selectively interfering with essential biochemical processes.

Their initial focus was on nucleic acid biosynthesis, leading to the synthesis of a series of diaminopyrimidines, close structural analogues of the purine bases adenine and guanine.[2] These compounds were designed to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[3][4] This strategic inhibition of a key metabolic enzyme laid the foundation for the development of a new class of antimicrobial and anticancer agents. While their primary focus was on diaminopyrimidines, this work provided the intellectual framework and synthetic strategies that would soon be applied to the analogous diaminopyridine scaffold.

The First Syntheses: Establishing the Core Scaffolds

The initial forays into the synthesis of the fundamental diaminopyridine isomers—2,4-, 2,6-, and 3,4-diaminopyridine—were critical milestones that opened the door to the exploration of their therapeutic potential.

2,6-Diaminopyridine: The Chichibabin Reaction

The first synthesis of a substituted diaminopyridine is attributed to the Russian chemist Aleksei Chichibabin. In 1914, he reported the direct amination of pyridine using sodium amide (NaNH₂) in an inert solvent, a reaction that now bears his name.[5][6] While the primary product of the Chichibabin reaction with pyridine is 2-aminopyridine, under more forcing conditions (higher temperatures), a second amination occurs at the 6-position to yield 2,6-diaminopyridine.[5]

Experimental Protocol: Chichibabin Reaction for 2,6-Diaminopyridine [3][7]

-

Materials: Pyridine, Sodium Amide (NaNH₂), Inert solvent (e.g., Toluene, Xylene), Ammonium chloride solution (for quenching).

-

Procedure:

-

To a stirred suspension of sodium amide in an inert solvent under a nitrogen atmosphere, pyridine is added dropwise.

-

The reaction mixture is heated to a high temperature (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After completion, the reaction is cautiously cooled and quenched by the slow addition of an ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by crystallization or sublimation to afford 2,6-diaminopyridine.

-

-

Yield: The yields for the double amination are often moderate.

3,4-Diaminopyridine: A Multi-step Approach

The first documented synthesis of 3,4-diaminopyridine was reported by O. Bremer in 1935. A more recent and detailed synthetic route, which is representative of early methods, involves a multi-step sequence starting from 4-methoxypyridine.[8][9]

Experimental Protocol: Synthesis of 3,4-Diaminopyridine from 4-Methoxypyridine [8]

-

Step 1: Nitration of 4-Methoxypyridine

-

4-Methoxypyridine is dissolved in concentrated sulfuric acid at 0 °C.

-

Fuming nitric acid is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred and slowly warmed to room temperature, then heated to complete the reaction.

-

The mixture is poured onto ice and neutralized with a base (e.g., potassium carbonate) to precipitate 4-methoxy-3-nitropyridine.

-

-

Step 2: Amination of 4-Methoxy-3-nitropyridine

-

4-Methoxy-3-nitropyridine is heated with concentrated aqueous ammonia in a sealed vessel.

-

The resulting 4-amino-3-nitropyridine is isolated upon cooling and filtration.

-

-

Step 3: Reduction of 4-Amino-3-nitropyridine

-

4-Amino-3-nitropyridine is dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and THF).[9]

-

Catalytic hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 3,4-diaminopyridine.

-

-

Yield: The overall yield for this three-step process is reported to be in the range of 55-67%.[8]

2,4-Diaminopyridine: Early Synthetic Routes

While a definitive singular "first synthesis" publication for 2,4-diaminopyridine is less clearly documented in readily available historical reviews, early synthetic strategies often involved the amination of a pre-functionalized pyridine ring. A representative early method, detailed in a 1947 patent, involves the reaction of 2-amino-4-chloropyrimidine with ammonia. Although this describes the synthesis of a diaminopyrimidine, the principles were applicable to pyridine analogs. A more direct pyridine-based synthesis involves the reaction of 2-amino-4-chloropyridine with ammonia under pressure.[10]

Experimental Protocol: Synthesis of 2,4-Diaminopyridine from 2-Amino-4-chloropyrimidine [10]

-

Materials: 2-Amino-4-chloropyrimidine, Methanol, Ammonia.

-

Procedure:

-

A mixture of 2-amino-4-chloropyrimidine, methanol, and ammonia is heated in a sealed vessel.

-

The reaction mixture is then evaporated to dryness.

-

The residue is dissolved in warm water, treated with activated charcoal, and filtered.

-

The filtrate is treated with a concentrated sulfate solution or sulfuric acid to precipitate 2,4-diaminopyrimidine sulfate.

-

The sulfate salt is then neutralized with an alkali to yield the free base, 2,4-diaminopyridine.

-

Biological Activity and Therapeutic Potential: From Antifolates to Ion Channel Modulators

The initial interest in diaminopyridines stemmed from their analogy to the diaminopyrimidines investigated by Hitchings and Elion. Indeed, many substituted 2,4-diaminopyridines exhibit potent antifolate activity by inhibiting dihydrofolate reductase.

Diaminopyridines as Antifolates

The 2,4-diaminopyrimidine core is a classic pharmacophore for DHFR inhibition. The two amino groups form key hydrogen bonds with conserved aspartate residues in the enzyme's active site. Substituted 2,4-diaminopyridines mimic this interaction, leading to their anticancer and antimicrobial properties.

3,4-Diaminopyridine: A Potassium Channel Blocker

A distinct and highly significant therapeutic application of diaminopyridines was discovered with 3,4-diaminopyridine (Amifampridine). This isomer was found to be a potent blocker of voltage-gated potassium (Kv) channels.[11][12] By inhibiting the efflux of potassium ions during an action potential, 3,4-diaminopyridine prolongs the depolarization of the nerve terminal. This extended depolarization leads to an increased influx of calcium ions, which in turn enhances the release of neurotransmitters.[11] This mechanism of action has proven effective in treating Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted diaminopyridines, highlighting their diverse biological activities.

Table 1: Anticancer Activity of Substituted Diaminopyridine and Imidazo[4,5-b]pyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[4,5-b]pyridine Derivative 10 | SW620 (Colon Carcinoma) | 0.4 | [13] |

| Imidazo[4,5-b]pyridine Derivative 14 | SW620 (Colon Carcinoma) | 0.7 | [13] |

| Imidazo[4,5-b]pyridine Derivative 8 | HCT116 (Colon Carcinoma) | 1.8 | [13] |

| Imidazo[4,5-b]pyridine Derivative 8 | HeLa (Cervical Cancer) | 3.2 | [13] |

| Imidazo[4,5-b]pyridine Derivative 8 | PC3 (Prostate Cancer) | 2.5 | [13] |

| Diaminopyrimidine Derivative A12 | A549 (Lung Cancer) | 0.130 | [14] |

| Diaminopyrimidine Derivative A12 | MDA-MB-231 (Breast Cancer) | 0.094 | [14] |

Table 2: Electrophysiological Data for 3,4-Diaminopyridine

| Parameter | Value | Conditions | Reference |

| Apparent Dissociation Constant (External) | 5.8 µM | Squid axon membranes | [12] |

| Apparent Dissociation Constant (Internal) | 0.7 µM | Squid axon membranes | [12] |

Conclusion

The discovery and initial syntheses of substituted diaminopyridines marked a pivotal moment in the history of medicinal chemistry. Building on the principles of rational drug design, early researchers unlocked a versatile scaffold with a remarkable breadth of biological activity. From the foundational Chichibabin reaction to more complex multi-step syntheses, the ability to construct these molecules has enabled the development of life-changing therapies. The contrasting mechanisms of action, from the targeted inhibition of DHFR by 2,4-diaminopyridine derivatives to the modulation of ion channels by 3,4-diaminopyridine, underscore the chemical diversity and therapeutic potential inherent in this structural class. As research continues to uncover new biological targets and synthetic methodologies, the legacy of the early pioneers of diaminopyridine chemistry will undoubtedly continue to inspire the development of the next generation of innovative medicines.

References

- 1. George H. Hitchings - Wikipedia [en.wikipedia.org]

- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 3. researchgate.net [researchgate.net]

- 4. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. medlink.com [medlink.com]

- 8. "A high affinity, partial antagonist effect of 3,4-diaminopyridine medi" by Kristine S Ojala, Scott P Ginebaugh et al. [jdc.jefferson.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 11. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into the Reactivity of 2,6-Dibromopyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the reactivity of 2,6-Dibromopyridin-4-amine. This compound serves as a crucial scaffold in medicinal chemistry, and understanding its reactivity is paramount for the rational design of novel therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its reactivity, and presents visual diagrams of relevant pathways and workflows.

Core Concepts: Electronic Properties and Reactivity

The reactivity of this compound is governed by the interplay of its electronic and structural features. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of two bromine atoms at positions 2 and 6 significantly enhances this electrophilicity, making these positions prime targets for nucleophilic aromatic substitution (SNAr). Conversely, the amino group at position 4 is an electron-donating group, which modulates the overall electron density of the ring and can influence the regioselectivity of reactions.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of such molecules. Key parameters derived from these studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and atomic charges.

Quantitative Computational Data

Table 1: Predicted Frontier Molecular Orbital (FMO) Energies

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 3.5 to 5.5 | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Disclaimer: The values presented are estimations based on computational studies of structurally similar molecules and should be confirmed by specific calculations for this compound.

Table 2: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) | Significance |

| C2/C6 (Carbon) | +0.2 to +0.4 | Positive charge indicates electrophilicity and susceptibility to nucleophilic attack. |

| Br (Bromine) | -0.1 to -0.2 | Negative charge on the leaving group. |

| C4 (Carbon) | -0.1 to -0.2 | Negative charge influenced by the electron-donating amino group. |

| N1 (Pyridine N) | -0.3 to -0.5 | High electron density, potential site for protonation or coordination. |

| N (Amino) | -0.4 to -0.6 | High electron density, acts as a nucleophilic center. |

Disclaimer: The values presented are estimations based on computational studies of structurally similar molecules and should be confirmed by specific calculations for this compound.

Experimental Protocols for Reactivity Studies

A crucial aspect of understanding the reactivity of this compound is the experimental determination of its reaction kinetics. The following protocol outlines a general method for studying the kinetics of a nucleophilic aromatic substitution reaction using UV-Vis spectroscopy.

Kinetic Study of Nucleophilic Aromatic Substitution (SNAr)

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., piperidine).

Materials:

-

This compound

-

Nucleophile (e.g., Piperidine)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stirring plate and stir bar

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 0.01 M).

-

Prepare a stock solution of the nucleophile (piperidine) in DMSO of a known concentration (e.g., 0.1 M).

-

-

Determination of λmax:

-

Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a concentrated reaction mixture to go to completion.

-

-

Kinetic Run:

-

Set the UV-Vis spectrophotometer to the determined λmax.

-

Equilibrate the solvent (DMSO) in a quartz cuvette to the desired reaction temperature in the thermostatted cell holder.

-

Inject a known volume of the this compound stock solution into the cuvette and mix thoroughly.

-

Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette. Start the data acquisition immediately.

-

Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

-

-

Data Analysis:

-

Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.

-

Plot the concentration of the product versus time.

-

Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

-

Repeat the experiment with varying concentrations of the reactants to determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

Visualizing Reactivity and Biological Context

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound in nucleophilic aromatic substitution reactions.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the typical workflow for conducting a kinetic study of the SNAr reaction of this compound.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-amino-2,6-dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2,6-dibromopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-donating amino group and two electron-withdrawing bromine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and potential reactions, and a discussion of its applications in pharmaceutical and materials science research.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 4-amino-2,6-dibromopyridine.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dibromopyridin-4-amine | [1] |

| CAS Number | 39771-34-1 | [1][2] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][2] |

| Molecular Weight | 251.91 g/mol | [1][2] |

| Appearance | Light yellow to off-white crystalline powder | [2] |

| Melting Point | 200-214 °C | [2] |

| Boiling Point | Data not available | |

| pKa (Predicted) | 0.80 ± 0.50 | [3] |

| Solubility | Limited solubility in water; soluble in various organic solvents. Quantitative data is not readily available. |

Table 2: Spectroscopic Data

While detailed experimental spectra for 4-amino-2,6-dibromopyridine are not widely published, data for related compounds can provide insights into expected spectral characteristics.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A singlet for the two equivalent protons on the pyridine ring and a broad singlet for the amino protons. |

| ¹³C NMR | Three distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bearing the bromine atoms would appear at a lower field, followed by the carbon with the amino group, and finally the unsubstituted carbons. |

| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-C and C-H vibrations. |

| Mass Spec. | A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Experimental Protocols

Synthesis of 4-amino-2,6-dibromopyridine

A common synthetic route to 4-amino-2,6-dibromopyridine starts from the commercially available 2,6-dibromopyridine. The process involves a three-step sequence: N-oxidation, nitration, and subsequent reduction of the nitro group to an amine.

Step 1: N-Oxidation of 2,6-dibromopyridine

-

Reaction: 2,6-dibromopyridine is oxidized to 2,6-dibromopyridine N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst like trifluoroacetic acid.

-

General Procedure: To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., dichloromethane), add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Nitration of 2,6-dibromopyridine N-oxide

-

Reaction: The N-oxide is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.

-

General Procedure: The 2,6-dibromopyridine N-oxide is added cautiously to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred at a controlled temperature until completion. The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 3: Reduction of 2,6-dibromo-4-nitropyridine N-oxide

-

Reaction: The nitro group is reduced to an amino group, and the N-oxide is simultaneously reduced back to the pyridine using a reducing agent like iron powder in acetic acid.

-

General Procedure: To a solution of the nitro compound in acetic acid, iron powder is added portion-wise. The mixture is stirred, and the reaction progress is monitored. After completion, the mixture is filtered, and the filtrate is worked up by extraction and purified to yield 4-amino-2,6-dibromopyridine.

Reactivity and Potential Reactions

The bromine atoms at the 2 and 6 positions of 4-amino-2,6-dibromopyridine are susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination This reaction allows for the formation of C-N bonds, enabling the synthesis of di- and tri-substituted aminopyridines. Selective mono- or di-amination can be achieved by controlling the reaction conditions.

-

General Protocol for Mono-amination:

-

In an inert atmosphere glovebox, a reaction vessel is charged with 4-amino-2,6-dibromopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

The desired amine and an anhydrous, degassed solvent (e.g., toluene) are added.

-

The reaction mixture is heated with stirring and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, quenched, and the product is isolated and purified via column chromatography.

-

Suzuki-Miyaura Coupling This reaction is a powerful method for forming C-C bonds, allowing for the introduction of aryl or vinyl substituents at the 2 and/or 6 positions.

-

General Protocol:

-

To a reaction vessel under an inert atmosphere, add 4-amino-2,6-dibromopyridine, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the mixture with vigorous stirring and monitor the reaction's progress.

-

After completion, the mixture is cooled and subjected to an aqueous workup. The product is then extracted and purified.

-

Applications

4-amino-2,6-dibromopyridine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

-

Pharmaceuticals: It serves as a scaffold for the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2] The ability to selectively functionalize the pyridine ring allows for the fine-tuning of molecular properties to optimize biological activity.

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals such as herbicides and fungicides.[2]

-

Materials Science: It is employed in the creation of specialty polymers and dyes, contributing to materials with enhanced thermal stability and chemical resistance.[2]

Conclusion

4-amino-2,6-dibromopyridine is a valuable and versatile chemical intermediate with a rich reactivity profile. While a comprehensive dataset of all its physical properties is not yet available, its known characteristics and the reactivity of related compounds provide a strong foundation for its application in synthetic chemistry. The detailed protocols and reaction schemes presented in this guide offer a starting point for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science to harness the synthetic potential of this important building block. Further research into its quantitative properties and spectroscopic characterization will undoubtedly expand its utility and application in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dibromopyridin-4-amine Derivatives via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceutical agents. Functionalized pyridines, particularly those with multiple substitution points, serve as versatile building blocks in medicinal chemistry for the construction of complex molecular architectures. Among these, 2,6-disubstituted 4-aminopyridine derivatives are of significant interest due to their potential as kinase inhibitors, antivirals, and agents targeting other biological pathways. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of halogenated pyridines.

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,6-diarylpyridin-4-amine derivatives through the palladium-catalyzed Suzuki coupling of 2,6-dibromopyridin-4-amine with various arylboronic acids. The protocols and data presented herein are intended to serve as a guide for researchers in the efficient synthesis of diverse libraries of these valuable compounds for applications in drug discovery and development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The cycle consists of three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes representative conditions for the Suzuki coupling of this compound with arylboronic acids to produce 2,6-diarylpyridin-4-amine derivatives. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 16 | 92 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 24 | 88 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (8:1) | 120 | 10 | 90 |

Note: Yields are for the corresponding 2,6-diarylpyridin-4-amine and are based on published examples of similar Suzuki couplings on dibromopyridines. Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2,6-diphenylpyridin-4-amine from this compound and phenylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), phenylboronic acid (2.2-2.5 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Then, add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diphenylpyridin-4-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 15-45 minutes.

-

Workup and Purification: After cooling, the workup and purification steps are the same as described in Protocol 1.

Visualizations

Caption: General experimental workflow for Suzuki coupling.

Caption: Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[2] The 2,6-diaminopyridine scaffold is a key structural motif in many biologically active compounds, and the Buchwald-Hartwig amination of 2,6-dihalopyridines provides a direct route to these important molecules.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-dibromopyridin-4-amine, a trifunctional substrate with potential for the synthesis of complex pyridine derivatives.

The presence of the 4-amino group in this compound can influence the reactivity of the C-Br bonds. The electron-donating nature of the amino group may affect the oxidative addition step in the catalytic cycle. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of related 2,6-dihalopyridine substrates. This data can serve as a starting point for the optimization of the amination of this compound.

| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 |

| 2,6-Dibromopyridine | Various Amines | CuI / DMPAO | K₂CO₃ | H₂O (Microwave) | 118-200 | ~2.5 | up to 93 |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[4] |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[5] |

| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | - | - | - | -[5] |

Note: DMPAO = 1,2-diamino-2-methylpropane; dppp = 1,3-bis(diphenylphosphino)propane. The reactivity of halogens in Buchwald-Hartwig amination generally follows the order I > Br > Cl.

Experimental Protocols

The following are representative protocols for the mono- and di-amination of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific amines and reaction scales.[3]

Protocol 1: General Procedure for Mono-amination of this compound

This protocol is designed to favor the substitution of a single bromine atom.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)[3]

-

Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)[3]

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)[3]

-

Schlenk flask or glovebox equipment

-

Magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the base to the flask. Seal the flask with a septum.

-

Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.

Protocol 2: General Procedure for Di-amination of this compound

This protocol is designed to favor the substitution of both bromine atoms.

Materials:

-

This compound

-

Amine (2.2 - 3.0 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-8 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, 2.8 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or glovebox equipment

-

Magnetic stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

-

Reagent Addition: Add the base to the flask and seal it with a septum.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.

-

Workup: Follow the same workup procedure as described in Protocol 1.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 2,6-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The use of 2,6-Dibromopyridin-4-amine as a substrate in Sonogashira coupling reactions allows for the introduction of one or two alkynyl moieties, leading to the synthesis of a diverse array of substituted aminopyridines. These products are valuable intermediates in the development of novel therapeutic agents and functional materials.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[3][4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of dibromopyridine and aminobromopyridine derivatives with various terminal alkynes. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong basis for reaction optimization.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 12-24 | Moderate to High |

| 2 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[5] |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | THF/Et₃N | RT | 16 | Low (25%) | |

| 4 | 2,6-Dibromopyridine | Terminal Alkyne | Pd(OAc)₂ / dppp | - | NaOtBu | Toluene | 80-110 | 12-24 | Good |

| 5 | 2-Amino-4-bromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/DIPA | THF/DMF | RT-80 | 2-24 | Good |

Note: The conditions and yields are based on literature for analogous substrates and should be considered as a starting point for the optimization of reactions with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is an adapted procedure based on established methodologies for similar aminobromopyridine substrates.[5]

Materials

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 1-hexyne, etc.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure: Di-alkynylation of this compound

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere (Argon or Nitrogen).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Reagent Addition:

-

Add the anhydrous, degassed solvent (e.g., DMF) to the flask via syringe.

-

Add the amine base (e.g., Et₃N, 2.5 eq per bromine) to the mixture.

-

Finally, add the terminal alkyne (2.2-2.5 eq) dropwise to the stirred solution.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-